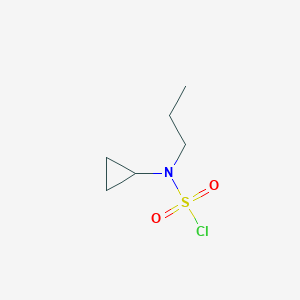![molecular formula C12H18ClNO B13315952 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13315952.png)
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol is an organic compound with the molecular formula C12H18ClNO It is a derivative of phenol, characterized by the presence of a chloro group at the 4-position and a substituted amino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol: Characterized by a chloro group and a substituted amino group.
4-Chloro-2-{[(3-methylbutyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-Chloro-2-{[(3-methylbutyl)amino]methyl}benzene: Lacks the hydroxyl group present in phenol.
Uniqueness
This compound is unique due to the presence of both a chloro group and a substituted amino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
4-chloro-2-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-9(2)5-6-14-8-10-7-11(13)3-4-12(10)15/h3-4,7,9,14-15H,5-6,8H2,1-2H3 |
Clave InChI |
ULIJAJQESLRUCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
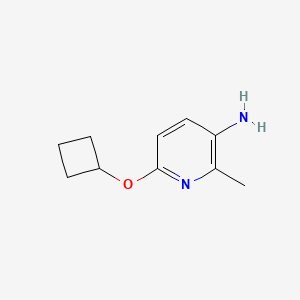
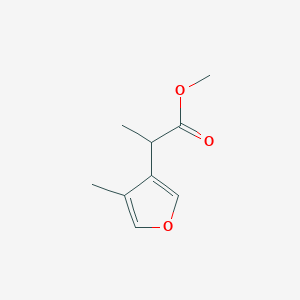
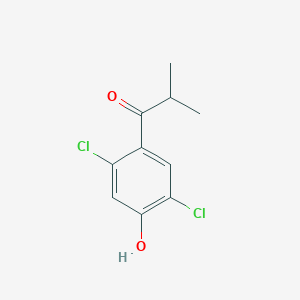
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

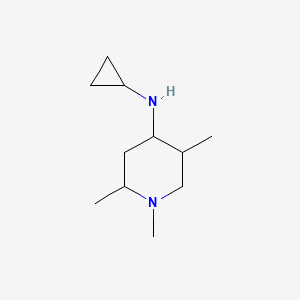


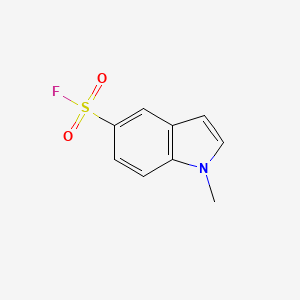

![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
